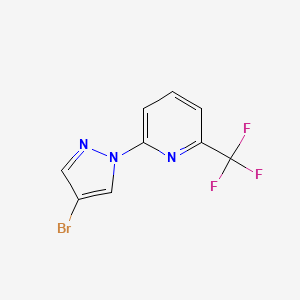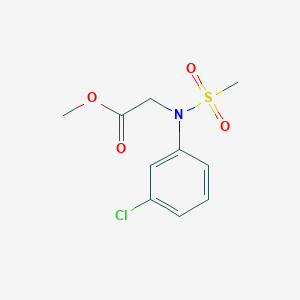
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as chlorimuron-ethyl, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the sulfonylurea family of herbicides, which are known for their high selectivity and low toxicity. Chlorimuron-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
Chlorimuron-ethyl works by inhibiting the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. By inhibiting ALS, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl disrupts the normal growth and development of the targeted weeds, ultimately leading to their death.
Biochemical and Physiological Effects:
Chlorimuron-ethyl has been found to have minimal impact on non-target organisms, including animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it can have some impact on soil microorganisms and aquatic organisms, particularly in high concentrations.
实验室实验的优点和局限性
Chlorimuron-ethyl is a widely used herbicide that has been extensively studied in laboratory experiments. Its high selectivity and low toxicity make it a popular choice for weed control in many crops. However, its effectiveness can be reduced in certain conditions, such as high soil pH or low soil moisture. Additionally, its use can lead to the development of herbicide-resistant weeds, which can be a significant challenge for farmers.
未来方向
There are many potential future directions for research on Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in challenging conditions. Another area of interest is the study of its impact on soil microorganisms and the development of strategies to mitigate any negative effects. Additionally, there is ongoing research into the development of herbicide-resistant crops that can be used in conjunction with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl to provide more effective weed control. Overall, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
合成方法
Chlorimuron-ethyl can be synthesized by reacting 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine, which is then reacted with glycine to form methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
Chlorimuron-ethyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, ragweed, and morning glory. Its selectivity and low toxicity make it a popular choice for weed control in many crops, including soybeans, cotton, and peanuts.
属性
IUPAC Name |
methyl 2-(3-chloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCWMWNAVMQGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

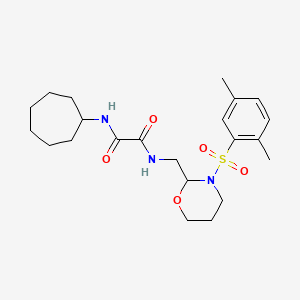
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
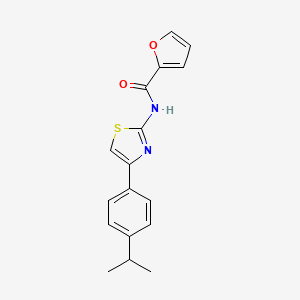
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)
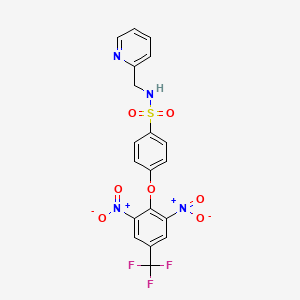




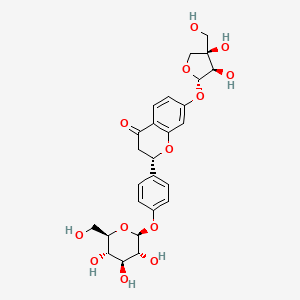
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
